2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]

OLED Materials Cross-Coupling Chemistry Spiro-Fluorene Intermediates

2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] (CAS 441771-49-9) belongs to the class of spiro-fused fluorene derivatives that serve as critical intermediates for organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials. The compound features a rigid spiro[cyclopentane-1,9'-fluorene] core with bromine atoms at the 2' and 7' positions of the fluorene ring, providing two reactive handles for palladium-catalyzed cross-coupling chemistry.

Molecular Formula C17H14Br2
Molecular Weight 378.1 g/mol
CAS No. 441771-49-9
Cat. No. B12078965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]
CAS441771-49-9
Molecular FormulaC17H14Br2
Molecular Weight378.1 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
InChIInChI=1S/C17H14Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h3-6,9-10H,1-2,7-8H2
InChIKeyDNBOHWXTNJCCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] (CAS 441771-49-9): A Spiro-Fluorene Building Block for Organic Electronics Procurement


2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] (CAS 441771-49-9) belongs to the class of spiro-fused fluorene derivatives that serve as critical intermediates for organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials . The compound features a rigid spiro[cyclopentane-1,9'-fluorene] core with bromine atoms at the 2' and 7' positions of the fluorene ring, providing two reactive handles for palladium-catalyzed cross-coupling chemistry. Its molecular formula is C₁₇H₁₄Br₂, molecular weight 378.10 g/mol, with a predicted density of 1.7±0.1 g/cm³ and boiling point of 459.8±38.0 °C . As a synthetic building block, it allows modular construction of 2',7'-diaryl-substituted spiro-fluorene emitters and hole-transport materials, with derived compounds exhibiting fluorescence quantum yields (φ_FL) of 0.67–0.92 and decomposition temperatures (T_d) ranging from 265 to 386 °C [1].

Cross-Coupling Workflow Symmetric 2',7'-dibromo pattern designed for Suzuki or Yamamoto polycondensation to build alternating copolymers.
Spiro-Core Design Rigid cyclopentane spiro-junction supports thermally stable, high-fluorescence-yield OLED and OPV materials.

Why 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] Cannot Be Freely Substituted by Analogous Spiro-Fluorene Dibromides


Superficially similar spiro-fluorene dibromides such as the 2',6'-isomer (CAS 925890-09-1) or 2,7-dibromo-9,9'-spirobifluorene (CAS 171408-84-7) differ critically in bromine regiochemistry, steric demand, and electronic conjugation. The 2',7'-substitution pattern places bromines at the para-like positions of the biphenyl-type fluorene core, maximizing resonance activation for oxidative addition in cross-coupling and yielding a linear π-extension geometry . In contrast, the 2',6'-isomer positions one bromine at a meta-like site with reduced electronic activation, leading to differential coupling kinetics and regioselectivity. The cyclopentane spiro-junction in 2',7'-dibromospiro[cyclopentane-1,9'-fluorene] creates a smaller steric footprint and lower molecular weight than 2,7-dibromo-9,9'-spirobifluorene , which directly impacts solubility, film morphology, and the glass transition temperature of the final polymer or small-molecule product. These differences mean that replacement with an isomer or bulkier spiro-core analog is not a drop-in substitution and will propagate altered optoelectronic and processing properties through the entire synthetic pathway.

2',6'-Isomer Mismatch
Replacing with 2',6'-dibromo isomer (CAS 925890-09-1) may shift coupling kinetics and regioselectivity due to meta-like bromine deactivation.
Spirobifluorene Analog Difference
2,7-Dibromo-9,9'-spirobifluorene (CAS 171408-84-7) increases molecular weight by ~20%, potentially altering solubility and film morphology.
Backbone Regioregularity Risk
Asymmetric substitution patterns may introduce backbone defects in conjugated polymers, requiring validation of optoelectronic consistency.

Quantitative Comparator Evidence for 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] Selection


Bromine Regiochemistry: 2',7'- vs 2',6'-Substitution and Cross-Coupling Reactivity

The 2',7'-dibromo pattern on the fluorene core places both bromine atoms at positions that are conjugated through the biphenyl linkage, resulting in equivalent electronic activation and symmetric Suzuki coupling reactivity. The 2',6'-isomer (CAS 925890-09-1) has one bromine at the 6' position, which is meta to the central ring and exhibits lower reactivity in palladium-catalyzed coupling . While explicit kinetic data for the spiro compounds is not published, the well-established reactivity hierarchy of fluorene positions indicates that 2,7-dibromofluorene derivatives couple faster and with higher conversion than 2,6-dibromo analogs in Suzuki polycondensation . The 2',7' isomer thus provides a more reliable and predictable coupling partner for building regular alternating copolymers.

Regiochemistry Reactivity
Class-level inference
2',7' vs 2',6' substitution
Para-like symmetric activation vs meta-like reduced activation; class-level inference predicts faster Suzuki coupling for 2',7' pattern.
Supports synthetic reproducibility and higher MW polymer formation.
Data to verify; fluorene reactivity principles applied.
OLED Materials Cross-Coupling Chemistry Spiro-Fluorene Intermediates

Molecular Weight and Steric Profile vs 2,7-Dibromo-9,9'-spirobifluorene

2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] has a molecular weight of 378.10 g/mol, which is 96.09 g/mol (20.3%) lower than 2,7-dibromo-9,9'-spirobifluorene (474.19 g/mol, CAS 171408-84-7) . The cyclopentane spiro-linkage replaces the second fluorene unit with a compact, non-conjugated five-membered ring, reducing π-π stacking tendency and improving solubility in common organic solvents. This lower molecular weight per reactive unit translates to a higher molar density of cross-coupling sites in the precursor, which can be advantageous when targeting high crosslink density or loading of functional end-groups in the final material.

Molecular Weight
Cross-study comparable
378.10 g/mol vs 474.19 g/mol
20.3% lower MW than 2,7-dibromo-9,9'-spirobifluorene; results in higher molar density of coupling sites per gram.
May support atom-efficient precursor selection.
Calculated from molecular formulas.
Spiro-Core Design Organic Semiconductors Hole-Transport Materials

Thermal Stability of Derived 2',7'-Diaryl Products: Decomposition Temperature Window

A library of symmetrical 2',7'-diarylspiro[cyclopentane-1,9'-fluorene] derivatives, prepared directly from 2',7'-dibromospiro[cyclopentane-1,9'-fluorene] via Suzuki coupling, exhibited decomposition temperatures (T_d) in the range of 265–386 °C, demonstrating that the cyclopentane-spiro core does not compromise thermal robustness [1]. These derivatives also show fluorescence quantum yields (φ_FL) of 0.67–0.92 in solution, covering the blue emission region. While the dibromo precursor itself is not the final functional material, this data establishes that the 2',7'-spiro[cyclopentane-1,9'-fluorene] scaffold supports thermally stable, highly emissive products, which is a key selection criterion when screening building blocks for OLED host or emitter development.

Thermal Stability
Cross-study comparable
T_d range: 265–386 °C
Derived 2',7'-diaryl products show upper-range T_d competitive with spirobifluorene hosts (φ_FL 0.67–0.92) [1].
Cyclopentane-spiro core does not compromise thermal robustness.
TGA under N₂; supports vacuum-deposition processing.
Thermal Stability OLED Host Materials Spiro-Fluorene Derivatives

Predicted Physicochemical Profile vs 2',6'-Isomer: Density and Boiling Point Differences Relevant to Purification and Handling

Predicted physicochemical data differentiate the 2',7'-isomer from the 2',6'-isomer. The 2',7'-compound has a slightly lower density (1.7±0.1 g/cm³) compared to the 2',6'-isomer (1.71 g/cm³) , and a higher boiling point (459.8±38.0 °C) compared to the 2',6'-isomer (450 °C) . While these differences are modest, the higher boiling point suggests marginally stronger intermolecular interactions in the 2',7'-isomer, which can influence sublimation purification behavior. The flash point of the 2',7'-isomer is predicted to be 270.7±26.0 °C , providing a safety-relevant benchmark for laboratory handling.

Physicochemical Profile
Cross-study comparable
Boiling point: 459.8 °C vs 450 °C
Predicted values vs 2',6'-isomer; flash point 270.7 °C provides a safety benchmark for sublimation and handling.
Aids safe solvent selection and purification protocol design.
Predicted data (ACD/Labs Percepta); requires experimental validation.
Physicochemical Properties Purification Spiro-Fluorene Isomers

Commercially Available Purity Grade and Quality Consistency

The compound is commercially available at a standard purity of 98% (RG grade) from established Chinese manufacturers such as Adamas and Henan Alfa Chemistry . This purity level is typical for research-grade spiro-fluorene dibromide building blocks and matches the 95–98% specification commonly offered for the 2',6'-isomer (CAS 925890-09-1) . No data were found indicating lot-to-lot variability exceeding 2%. For procurement decisions, this means the 2',7'-isomer enters the supply chain at parity with its closest structural isomer, removing purity as a differentiating barrier and placing emphasis on the chemical advantages outlined above.

Commercial Purity
Cross-study comparable
98% vs 95% min. purity
Standard RG grade parity with 2',6'-isomer; removes purity as a differentiating procurement barrier.
Reported parity may simplify direct procurement comparison.
Vendor specifications; lot-to-lot variability review advised.
Purity Specification Procurement Quality Building Block

Optimal Application Scenarios for 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] Based on Differentiating Evidence


Synthesis of 2',7'-Diaryl-Substituted Blue OLED Emitters via Suzuki Coupling

The 2',7'-dibromo pattern is ideally suited for symmetric diaryl functionalization via Suzuki coupling, producing blue-emitting spiro-fluorene derivatives with fluorescence quantum yields up to 0.92 and decomposition temperatures exceeding 380 °C [1]. The cyclopentane-spiro core provides a rigid, non-planar geometry that suppresses aggregation-caused quenching, while the 2',7'-regiochemistry ensures efficient, high-conversion coupling. This scenario is directly supported by the 2015 Monatshefte für Chemie study that synthesized and characterized a series of six symmetrical 2',7'-diarylspiro[cyclopentane-1,9'-fluorene] derivatives from this exact dibromo precursor [1].

Building Block for Spiro-Fluorene-Based Hole-Transport Materials in Perovskite Solar Cells

Recent work published in the Journal of the American Chemical Society demonstrated that a spiro[cyclopentane-1,9'-fluorene]-cored hole-transport material (SPCF-MeTPA) enables inverted perovskite solar cells with a champion efficiency of 26.35% (certified 25.75%) [2]. Although the exact HTM was not derived from the dibromo precursor, the identical spiro[cyclopentane-1,9'-fluorene] core scaffold validates the structural platform. The 2',7'-dibromo derivative serves as the logical halogenated entry point for installing diarylamine or carbazole donor units at the 2' and 7' positions to construct analogous HTMs with tunable HOMO levels [2].

Monomer for Conjugated Polymer Synthesis with Controlled Regioregularity

The symmetric 2',7'-dibromo substitution pattern on a rigid, 90°-twisted spiro core provides a well-defined AA-type monomer for Suzuki or Yamamoto polycondensation. Unlike the 2',6'-isomer that would introduce regio-irregularity, the 2',7'-compound yields alternating copolymers with predictable backbone structure when combined with appropriate diboronic ester comonomers . This is essential for achieving narrow molecular weight distributions and reproducible optoelectronic properties in polyfluorene-type semiconductors.

Reference Compound for Structure-Property Relationship Studies of Spiro-Core Size Effects

The cyclopentane spiro-junction represents the smallest saturated-ring spiro linkage available for the fluorene platform, contrasting with the cyclopropane analog (CAS 850784-70-2) and the larger spirobifluorene (CAS 171408-84-7). The 2',7'-dibromospiro[cyclopentane-1,9'-fluorene] thus enables systematic studies of how spiro-ring size modulates solubility, film morphology, and π-stacking distance without altering the halogenation pattern . Its 20% lower molecular weight versus spirobifluorene makes it a more atom-efficient precursor for fundamental materials research.

Application
Selection Property
Validation Focus
Blue OLED Emitter Synthesis
Symmetric 2',7'-diaryl Suzuki coupling scaffold
Fluorescence quantum yield and aggregation-caused quenching suppression
Perovskite Solar Cell HTMs
Cyclopentane-spiro core for diarylamine/carbazole installation
HOMO level tuning and hole mobility in inverted devices
Conjugated Polymer Monomer
AA-type monomer for regioregular polycondensation
Backbone regioregularity and narrow molecular weight distribution
Spiro-Core Structure-Property Studies
Smallest saturated-ring spiro-fluorene dibromide
Solubility, film morphology, and π-stacking distance modulation
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